molecular formula C9H8N2O3 B3329980 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid CAS No. 653599-20-3

2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid

Cat. No.: B3329980
CAS No.: 653599-20-3
M. Wt: 192.17 g/mol
InChI Key: ZKZYVBGZRKKAIW-UHFFFAOYSA-N
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Description

2-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness, allowing for the production of the target compound in a single synthetic stage with high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the multicomponent condensation approach mentioned above can be adapted for larger-scale synthesis, provided that the necessary reagents and reaction conditions are optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives of this compound act by inhibiting γ-aminobutyric acid receptors, leading to effects such as sedation and anxiolysis . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl group, in particular, allows for additional hydrogen bonding interactions, potentially enhancing its binding affinity to molecular targets compared to similar compounds.

Properties

IUPAC Name

2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8(13)5-6-9(14)10-7-3-1-2-4-11(6)7/h1-4,14H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZYVBGZRKKAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00798778
Record name (2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00798778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653599-20-3
Record name (2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00798778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid
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2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid
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2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid
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2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid
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2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid
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2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid

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